molecular formula C9H9ClIN3 B11786680 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine

Cat. No.: B11786680
M. Wt: 321.54 g/mol
InChI Key: LBKFAXAUWDKOHB-UHFFFAOYSA-N
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Description

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,5-a]pyrazine core, along with an isopropyl group. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the iodine atom: Iodination can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.

    Introduction of the isopropyl group: Alkylation with isopropyl halides under basic conditions can be used to introduce the isopropyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Electrophilic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

    Coupling reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 6-azido-1-iodo-3-isopropylimidazo[1,5-a]pyrazine, while Suzuki coupling with phenylboronic acid can form 6-phenyl-1-iodo-3-isopropylimidazo[1,5-a]pyrazine.

Scientific Research Applications

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine depends on its specific biological target. In general, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,5-a]pyrazine: Lacks the iodine and isopropyl groups.

    1-Iodo-3-isopropylimidazo[1,5-a]pyrazine: Lacks the chlorine group.

    3-Isopropylimidazo[1,5-a]pyrazine: Lacks both chlorine and iodine groups.

Uniqueness

6-Chloro-1-iodo-3-isopropylimidazo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C9H9ClIN3

Molecular Weight

321.54 g/mol

IUPAC Name

6-chloro-1-iodo-3-propan-2-ylimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H9ClIN3/c1-5(2)9-13-8(11)6-3-12-7(10)4-14(6)9/h3-5H,1-2H3

InChI Key

LBKFAXAUWDKOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2N1C=C(N=C2)Cl)I

Origin of Product

United States

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